N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide
Overview
Description
N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide is a chemical compound known for its applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro group, a fluorobenzene ring, and a sulfonamide group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-amino-4-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions such as the presence of a base (e.g., sodium hydroxide) and solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4-chlorophenyl)anthranilic acid
- 2-amino-4-chlorophenol
- 2-fluorobenzenesulfonamide
Uniqueness
N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-amino-4-chlorophenyl)-2-fluorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-8-5-6-11(10(15)7-8)16-19(17,18)12-4-2-1-3-9(12)14/h1-7,16H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOYUXYDFGJNHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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